- Electrochemical generation of alkyl and aryl isocyanidesTetrahedron, 1999, 55(31), 9631-9640,
Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

1,4-DIISOCYANOBENZENE structure
Nome del prodotto:1,4-DIISOCYANOBENZENE
1,4-DIISOCYANOBENZENE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-DIISOCYANOBENZENE
- 1,4-PHENYLENE DIISOCYANIDE
- Benzene,1,4-diisocyano-
- 1,4-diisocyanobenzol
- 1,4-phenylendiisocyanide
- phenylene-1,4-bisisocyanide
- p-phenylene-1,4-diisocyanate
- TOS-BB-0782
- 1,4-Diisocyanobenzene (ACI)
- p-Phenylene isocyanide (7CI, 8CI)
- p-Diisocyanobenzene
- p-Phenyl diisocyanide
- 4-Isocyanophenylisocyanide
- DB-057409
- 935-16-0
- InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6
- AS-81211
- GEO-02803
- W-200529
- DTXSID10377957
- MFCD00012383
- SCHEMBL409015
- 1,4-Phenylenediisocyanide
- AKOS015913089
-
- MDL: MFCD00012383
- Inchi: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
- Chiave InChI: IXACFSRTSHAQIX-UHFFFAOYSA-N
- Sorrisi: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1
Proprietà calcolate
- Massa esatta: 128.03700
- Massa monoisotopica: 128.037448136g/mol
- Conta atomi isotopi: niente
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: niente
- Conteggio di unità legate in modo Covalent: niente
- Conto di stereocentri atomici definito: niente
- Conta stereocentri atomici non definiti: niente
- Conto stereocentrico definito delle obbligazioni: niente
- Conto stereocenter di bond non definito: niente
- Carica superficiale: niente
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 8.7Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di fusione: 160 °C (dec.) (lit.)
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 0.00000
- LogP: 1.24960
- Solubilità: Non determinato
1,4-DIISOCYANOBENZENE Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302 + H312 + H332-H315-H319-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3335
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21/22
1,4-DIISOCYANOBENZENE Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
1,4-DIISOCYANOBENZENE Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2024-06-07 | |
A2B Chem LLC | AB57530-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$153.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-21 | |
abcr | AB530230-1g |
1,4-Phenylene diisocyanide, 97%; . |
935-16-0 | 97% | 1g |
€330.00 | 2024-04-16 | |
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-27 | |
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 311367-1G |
1,4-DIISOCYANOBENZENE |
935-16-0 | 1g |
¥3777.22 | 2023-12-08 | ||
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2024-06-07 | |
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-27 |
1,4-DIISOCYANOBENZENE Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanesChemical Communications (Cambridge, 2022, 58(52), 7253-7256,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Toluene ; 8 h, reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
Riferimento
- Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acidsBioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligandsJournal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Riferimento
- Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nmAdvanced Synthesis & Catalysis, 2020, 362(2), 376-383,
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane , Water ; 12 h, 40 °C
Riferimento
- Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive IndexJournal of the American Chemical Society, 2021, 143(38), 15723-15731,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic anhydride ; 2 h, 70 °C; 70 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
Riferimento
- Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide ChemistryJournal of the American Chemical Society, 2020, 142(50), 20956-20961,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Riferimento
- Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction ApproachChemistrySelect, 2020, 5(38), 11915-11920,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Alkyl-substituted phenylene diisonitriles, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Phosgene , Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Main group compounds. Para-substituted aryl isocyanidesInorganic Syntheses, 2004, 34, 24-29,
1,4-DIISOCYANOBENZENE Raw materials
- Carbonimidic dichloride, (4-isocyanophenyl)-
- n-(4-formamidophenyl)formamide
- Benzenamine, 4-isocyano-
1,4-DIISOCYANOBENZENE Preparation Products
1,4-DIISOCYANOBENZENE Letteratura correlata
-
Ryan P. Steele,Robert A. DiStasio Jr,Martin Head-Gordon,Yan Li,Giulia Galli Phys. Chem. Chem. Phys. 2010 12 82
-
Youngku Sohn,Debabrata Pradhan,Jung-Soo Kang,K. T. Leung RSC Adv. 2015 5 31472
-
John Kestell,Rasha Abuflaha,J. Anibal Boscoboinik,Yun Bai,Dennis W. Bennett,Wilfred T. Tysoe Chem. Commun. 2013 49 1422
-
Pablo Espinet,Katerina Soulantica,Jonathan P. H. Charmant,A. Guy Orpen Chem. Commun. 2000 915
-
Jorge A. Boscoboinik,Florencia C. Calaza,Zeesham Habeeb,Dennis W. Bennett,Dario J. Stacchiola,Martin A. Purino,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2010 12 11624
935-16-0 (1,4-DIISOCYANOBENZENE) Prodotti correlati
- 10124-78-4(2-Naphtyl isocyanide)
- 931-54-4(Isocyanobenzene)
- 294877-38-6(1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)
- 1806832-85-8(Methyl 3-bromo-4-cyano-2-(difluoromethyl)pyridine-6-acetate)
- 1804688-20-7(4-(Difluoromethyl)-2-hydroxy-6-methylpyridine)
- 2171424-19-2(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 1361696-06-1(2-Amino-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
- 1009101-70-5((1H-1,2,3-Triazol-4-yl)methanamine hydrochloride)
- 2228556-11-2(methyl 3-(1-ethenyl-1H-pyrazol-4-yl)-3-oxopropanoate)
- 2176202-04-1(2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-16-0)1,4-DIISOCYANOBENZENE

Purezza:99%
Quantità:1g
Prezzo ($):196.0